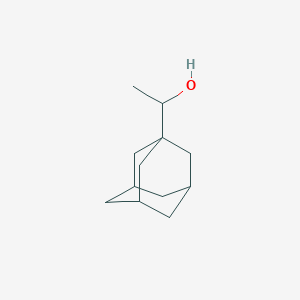

1-(1-Adamantyl)ethanol

Beschreibung

Historical Context and Significance of Adamantane (B196018) Derivatives in Organic Chemistry

The field of adamantane chemistry has evolved from a theoretical curiosity into a significant branch of organic and medicinal chemistry, driven by key discoveries and synthetic breakthroughs.

The existence of the adamantane molecule was first proposed in 1924 by H. Decker, who named the theoretical C₁₀H₁₆ structure "decaterpene". wikipedia.orguq.edu.au This hypothesis was confirmed in 1933 when adamantane was discovered and isolated from petroleum. wikipedia.orgnih.gov Early attempts to synthesize the molecule in a laboratory setting were fraught with difficulty. German chemist Hans Meerwein's 1924 attempt yielded a bicyclic compound, later named Meerwein's ester, which would become a useful precursor for adamantane derivatives but was not adamantane itself. wikipedia.org The first successful, albeit impractical, laboratory synthesis was achieved by Vladimir Prelog in 1941, producing the compound at a meager 0.16% yield. wikipedia.orgnih.gov These early efforts highlighted the significant challenge of constructing the highly stable and symmetric cage structure.

The landscape of adamantane chemistry was fundamentally transformed in 1957 with the development of a practical and efficient synthesis by Paul von Ragué Schleyer. uq.edu.aunih.govnih.gov Schleyer's method, which used a Lewis-acid catalyzed rearrangement, made adamantane readily available to the scientific community and launched a new field of chemistry focused on polyhedral organic compounds. wikipedia.orgnih.govnih.govscispace.com

This newfound accessibility spurred investigations into its derivatives. A pivotal moment came in the 1960s with the discovery of the antiviral properties of 1-aminoadamantane (amantadine). nih.govnih.gov This finding marked the birth of the medicinal chemistry of adamantane derivatives, demonstrating that the unique scaffold could be used to create potent therapeutic agents. nih.govscispace.com Since then, the field has expanded significantly, with adamantane derivatives finding applications as drugs, advanced polymeric materials, and thermally stable lubricants. wikipedia.org

Structural Characteristics of the Adamantyl Moiety in 1-(1-Adamantyl)ethanol

The chemical behavior of this compound is dominated by the physical and electronic properties of its adamantyl group. This substituent imparts a unique set of characteristics that are leveraged in chemical synthesis and drug design.

Adamantane (tricyclo[3.3.1.1³⁷]decane) is the smallest and simplest member of the diamondoid family, a class of hydrocarbons whose carbon framework is a subunit of the diamond lattice. uq.edu.auontosight.aiarxiv.org Its structure consists of four interconnected cyclohexane (B81311) rings fused in a strain-free 'chair' conformation, resulting in a highly rigid and symmetrical (Td point group) three-dimensional cage. ontosight.aiarxiv.orgpublish.csiro.aumdpi.comnih.gov This inherent rigidity is a defining feature, providing exceptional thermal stability and resistance to chemical degradation compared to other hydrocarbons. ontosight.airesearchgate.net

The adamantyl group is a bulky and lipophilic (hydrophobic) moiety that exerts significant steric and electronic effects. nih.govmdpi.com Its sheer size provides steric hindrance that can physically shield adjacent functional groups from metabolic degradation, a property that enhances the stability and plasma half-life of drug molecules. nih.govconicet.gov.arresearchgate.net The rigid framework also serves as a robust anchor, allowing for the precise spatial orientation of other functional groups, which is critical for optimizing interactions with biological targets like enzyme active sites. publish.csiro.aulatrobe.edu.au

Electronically, the adamantyl group acts as a weak electron-donating substituent. mdpi.com However, its most significant contribution is its lipophilicity, which can enhance a molecule's ability to pass through biological membranes, including the blood-brain barrier. nih.govresearchgate.net The combination of its defined three-dimensional shape, bulk, and hydrophobicity makes the adamantyl group a valuable component in the design of catalysts and pharmaceuticals. nih.govnih.govmdpi.com

Positioning of this compound in Contemporary Chemical Research

Within the vast family of adamantane derivatives, this compound (also known as 2-(1-Adamantyl)ethanol) holds a distinct position primarily as a specialized building block in organic synthesis. lookchem.comguidechem.com Its utility stems from the combination of the adamantane scaffold and a reactive primary alcohol functional group.

Chemists use this compound as a key intermediate to introduce the bulky adamantyl group into larger, more complex molecules. lookchem.comsigmaaldrich.comchemodex.com It serves as a precursor in the synthesis of a variety of compounds with potential applications in materials science and optoelectronics. lookchem.com Notable examples of materials synthesized from this compound include:

4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Adamantine-containing phthalocyanines sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene) sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Beyond its role as a synthetic intermediate, the compound itself has been a subject of research for its own potential biological activities. Studies have explored its inhibitory action against various viruses, and it is named in a patent for its use in modifying the load state of MHC molecules, suggesting potential applications in the treatment of infectious diseases, cancer, and autoimmune disorders. labmix24.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 26750-08-3 | chemicalbook.com |

| Alternate CAS Number | 6240-11-5 (for 2-(1-Adamantyl)ethanol) | pharmacompass.com |

| Molecular Formula | C₁₂H₂₀O | pharmacompass.combiosynth.com |

| Molecular Weight | 180.29 g/mol | pharmacompass.combiosynth.com |

| Appearance | White to almost white powder or crystal | guidechem.comtcichemicals.com |

| Melting Point | 66-78 °C | tcichemicals.comsigmaaldrich.com |

| Solubility | Insoluble in water; Soluble in chloroform, methanol (B129727) | chemodex.comchemicalbook.comtcichemicals.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-Adamantanol (B105290) |

| 1-Adamantyl bromomethyl ketone |

| 1-Adamantyl methyl ketone |

| 1-Aminoadamantane (Amantadine) |

| 1-Bromoadamantane (B121549) |

| 2-(1-Adamantyl)ethanol |

| 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride |

| Adamantane |

| Adamantanone |

| Carbon |

| Carboxylic acids |

| Cholesterol |

| Dicyclopentadiene |

| Diethylamine |

| Diethyl malonate |

| Dimethylformamide |

| Ethanol (B145695) |

| Formaldehyde |

| Hydrogen |

| Meerwein's ester |

| Phloroglucinol |

| Piperidine |

| Poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene) |

| Potassium carbonate |

| Sodium borohydride |

| Tetrahydrodicyclopentadiene |

Overview of Research Trajectories for Adamantane Alcohols

The study of adamantane and its functionalized derivatives has been a fertile area of research since its parent hydrocarbon became widely available. scispace.com Adamantane alcohols, in particular, serve as crucial intermediates and foundational structures in multiple research domains.

In medicinal chemistry, the adamantane cage is often incorporated into drug candidates to enhance their pharmacological profiles. researchgate.netresearchgate.net The bulky and lipophilic nature of the adamantyl group can improve a drug's metabolic stability by sterically shielding nearby functional groups from enzymatic degradation, and it can enhance membrane permeability, which is beneficial for absorption and distribution. scispace.com Adamantane alcohols are frequently used as starting materials or key scaffolds to introduce this advantageous moiety. Research has shown that adamantane derivatives possess a wide spectrum of biological activities, including antiviral (against influenza A, herpes simplex), antidiabetic, and neuroprotective effects. researchgate.netontosight.airesearchgate.net The rigid framework of the adamantane scaffold allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced interaction with biological targets such as enzymes and ion channels. scispace.comnih.gov

In materials science, the unique, rigid structure of adamantane is exploited to create novel polymers and materials with specific, desirable properties like high thermal stability. Adamantane-containing alcohols, such as 1-adamantaneethanol (B128954) and its isomers, are used as building blocks or monomers in the synthesis of specialized polymers, including poly(phenylene vinylene)s and phthalocyanines. chemicalbook.comsigmaaldrich.com The incorporation of the bulky adamantyl group can influence the physical properties of the resulting materials, affecting factors like solubility, glass transition temperature, and mechanical strength.

Rationale for Focused Investigation of this compound

The focused investigation of this compound stems from its specific biological activities and its potential as a specialized chemical tool. While adamantane alcohols in general are important synthetic intermediates, this compound has been singled out in research for its distinct biological profile.

A primary driver for its investigation is its patented use as a catalyst to alter the load state of Major Histocompatibility Complex (MHC) molecules. usbio.net This function points toward potential therapeutic and diagnostic applications in immunology, particularly for conditions where MHC presentation is a key factor, such as in cancer, infectious diseases, and various autoimmune diseases. usbio.net

Furthermore, this compound has demonstrated direct inhibitory action against a range of viruses. usbio.net Documented activity includes inhibition of herpes simplex virus type 1, vaccinia virus, vesicular stomatitis virus, fowl plaque virus, respiratory syncytial virus, and Venezuelan encephalitis virus. usbio.net This broad-spectrum antiviral potential makes it a compound of interest in the ongoing search for new antiviral agents, a historically successful area for adamantane derivatives since the discovery of amantadine's action against the influenza A virus M2 protein. ontosight.aiscispace.com The combination of the rigid, lipophilic adamantane core with the specific stereoelectronic properties of the secondary alcohol functional group in this compound underpins its unique interactions with these biological systems, justifying its continued and focused scientific study.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-adamantyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBLVPSPRKDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377845 | |

| Record name | 1-(1-adamantyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26750-08-3 | |

| Record name | 1-(1-adamantyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 Adamantyl Ethanol and Its Precursors

Strategic Approaches to Adamantane (B196018) Functionalization

The inherent stability of the adamantane framework presents a significant challenge for its selective functionalization. The molecule consists of a highly symmetric, strain-free cage of sp³-hybridized carbon atoms, with four equivalent tertiary (bridgehead) C-H bonds and six equivalent secondary (methylene) C-H bonds. The development of methods to selectively activate these C-H bonds or to construct the adamantane skeleton with pre-installed functional groups is crucial for the synthesis of derivatives like 1-(1-adamantyl)ethanol.

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted adamantanes, offering a more atom-economical approach compared to traditional multi-step methods that often require pre-functionalized starting materials. These routes can be broadly categorized into radical-based and metal-catalyzed processes.

Radical-based functionalization reactions are particularly effective for adamantane due to the stability of the resulting adamantyl radicals. chemicalbook.com These reactions can directly convert the strong C-H bonds of the diamondoid cage into C-C bonds, allowing for the introduction of various functional groups. chemicalbook.com For instance, acyladamantanes, which are key precursors for alcohols like this compound, can be synthesized through direct C-H to C-C radical functionalization. chemicalbook.com

Metal-catalyzed C-H activation provides a more selective means of functionalizing the adamantane core. Various catalytic methods, including organometallic-mediated cross-coupling reactions (such as Negishi), acylation, arylation, and others, have been employed for the selective functionalization of adamantane scaffolds. ijpsr.com These methods often utilize directing groups to control the site of C-H activation, enabling the synthesis of specific isomers. youtube.com The choice of catalyst and reaction conditions can influence the selectivity between the tertiary and secondary positions of the adamantane cage. mdpi.com

A summary of representative C-H functionalization approaches for adamantane is presented in the table below.

| Functionalization Strategy | Reagents/Catalysts | Target Functional Group | Reference |

| Radical Acylation | Varies (e.g., peroxides) | Acyl | chemicalbook.com |

| Palladium-Catalyzed Carbonylation | Pd catalyst, CO, Benzyl alcohol | Ester | chemicalbook.com |

| Directed C-H Functionalization | Metal catalysts (e.g., Pd, Zn, Mg) | Various (Aryl, Acyl, etc.) | ijpsr.comyoutube.com |

| Photoredox and H-atom Transfer Catalysis | Photoredox catalysts | Alkyl | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

An alternative to the functionalization of the pre-formed adamantane cage is the construction of the tricyclic framework with the desired substituents already in place. This approach is particularly useful for synthesizing specific isomers that may be difficult to obtain through direct functionalization. researchgate.netmdpi.com The synthesis of 1,2-disubstituted adamantane derivatives, for example, can be achieved by building the adamantane skeleton from acyclic, monocyclic, or bicyclic precursors. researchgate.netmdpi.com

These construction methods often involve a series of condensation and cyclization reactions. mdpi.com For instance, the reaction of enamines with suitable Michael acceptors can lead to the formation of bicyclic intermediates that undergo intramolecular condensation to yield the adamantane derivative. researchgate.netmdpi.com While powerful, these methods can be lengthy and are typically employed for accessing complex or otherwise inaccessible substitution patterns. researchgate.netmdpi.com

Synthesis of this compound

The synthesis of this compound typically proceeds from a pre-functionalized adamantane precursor, most commonly one bearing a functional group at a bridgehead position. Established methods for alcohol synthesis are often adapted for the unique steric and electronic properties of the adamantyl group.

The Grignard reaction is a classic and versatile method for the formation of alcohols, and it can be adapted for the synthesis of this compound. ijpsr.comyoutube.com This approach generally involves the reaction of an adamantyl-containing carbonyl compound with a suitable Grignard reagent, or vice versa.

Two primary Grignard-based routes to this compound are:

Reaction of 1-Acetyladamantane with a reducing agent: While not a Grignard reaction for the final step, the precursor, 1-acetyladamantane, can be synthesized via methods related to adamantane functionalization. The subsequent reduction of the ketone to the secondary alcohol is a standard transformation.

Reaction of 1-Adamantanecarboxaldehyde with Methylmagnesium Bromide: This involves the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon of the aldehyde.

The general scheme for the Grignard reaction to produce a secondary alcohol is as follows:

R-CHO + R'-MgX → R-CH(OMgX)-R' --(H₃O⁺)--> R-CH(OH)-R'

In the context of this compound synthesis, 'R' would be the 1-adamantyl group and 'R'' would be a methyl group.

Another established method that can be adapted is the hydration of 1-vinyladamantane. Acid-catalyzed hydration of the vinyl group would follow Markovnikov's rule, leading to the formation of the secondary alcohol, this compound. youtube.com

Research into the synthesis of adamantane derivatives is ongoing, with a focus on developing more efficient and selective methods. While specific studies detailing the optimization of this compound synthesis are not extensively reported in the provided context, general advancements in adamantane chemistry can be applied.

A recent study detailed an optimized, single-step method for producing 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine, which is structurally related to this compound. mdpi.commnstate.edu The study optimized the base and reaction conditions, achieving a 92% yield. mdpi.commnstate.edu Such optimization strategies could potentially be applied to the synthesis of this compound.

The following table summarizes a comparative study on the synthesis of 1-(1-isocyanoethyl)adamantane, showcasing the effect of different bases on the reaction yield. mdpi.com

| Base | Temperature (°C) | Yield (%) |

| LiOH | 20 | 0 |

| NaOH | 20 | 75 |

| KOH | 20 | 68 |

| t-BuOK | 20 | 92 |

This table is interactive and can be sorted by clicking on the column headers.

A direct synthetic route to this compound would ideally involve the direct conversion of a readily available adamantane precursor in a single step. One potential, though less common, approach could be the direct oxidation of 1-ethyladamantane (B50638) at the benzylic-like position. However, controlling the selectivity of such an oxidation to favor the secondary alcohol over other products would be challenging.

More feasible "direct" routes in a practical sense involve highly efficient conversions from easily accessible precursors. For instance, the development of a catalytic system that could directly convert 1-bromoadamantane (B121549) and a two-carbon synthon into this compound would be a significant advancement.

Novel Reaction Pathways and Optimization Studies

Multi-step Reaction Sequences

The synthesis of this compound is not typically a single-step process and often involves a series of chemical transformations. A common strategy involves the formation of a key intermediate, such as 1-adamantanecarboxylic acid or its derivatives, which is then converted to the target alcohol.

One plausible multi-step sequence begins with the readily available 1-adamantanol (B105290). This can be converted to 1-bromoadamantane, which then serves as a precursor for a Grignard reagent, 1-adamantylmagnesium bromide. The reaction of this Grignard reagent with acetaldehyde (B116499) would yield this compound after an acidic workup.

Alternatively, 1-adamantanecarboxylic acid can be synthesized and then reduced to 1-(1-adamantyl)methanol. Subsequent conversion of the primary alcohol to a halide, followed by the formation of a Grignard reagent and reaction with formaldehyde, would also lead to this compound, albeit through a longer route. A more direct approach from the carboxylic acid would involve its conversion to 1-adamantanecarboxaldehyde, which can then be reacted with a methyl Grignard reagent to produce the desired product.

Another synthetic route involves the preparation of adamantyl acetate (B1210297), which can then be reduced to this compound. This process includes reacting an adamantane compound with a halogenated vinylidene in the presence of sulfuric acid, followed by hydrolysis to yield the adamantyl acetate. The subsequent reduction of the acetate provides the target ethanol (B145695) derivative.

Influence of Reaction Conditions and Reagents on Yield and Selectivity

The efficiency of the multi-step synthesis of this compound is highly dependent on the specific conditions and reagents employed in each step. Careful optimization is crucial to maximize yield and minimize the formation of byproducts.

In the formation of 1-adamantylmagnesium bromide, the reaction of 1-bromoadamantane with magnesium must be conducted under strictly anhydrous conditions to prevent the quenching of the Grignard reagent. ijpsr.com The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran, is also critical for the stabilization of the Grignard reagent.

For the subsequent Grignard reaction with an aldehyde, temperature control is important. Lower temperatures are generally favored to minimize side reactions, such as enolization of the aldehyde. The rate of addition of the Grignard reagent to the aldehyde can also influence the outcome of the reaction.

In the reduction of adamantane derivatives, the choice of reducing agent is paramount. For the reduction of 1-adamantanecarboxylic acid or its esters to the corresponding alcohol, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. masterorganicchemistry.comlibretexts.org The reaction is usually carried out in an anhydrous ethereal solvent. The stoichiometry of the reducing agent must be carefully controlled to ensure complete conversion without excessive and potentially hazardous excess reagent.

The table below summarizes the influence of various parameters on the synthesis of adamantane derivatives relevant to the preparation of this compound.

| Reaction Step | Reagents | Solvent | Temperature | Key Considerations | Impact on Yield and Selectivity |

| Grignard Reagent Formation | 1-Bromoadamantane, Mg | Diethyl ether or THF | Room Temperature to Reflux | Anhydrous conditions are essential. | High yield of Grignard reagent is favored by dry conditions and appropriate solvent. |

| Grignard Reaction | 1-Adamantylmagnesium bromide, Acetaldehyde | Diethyl ether or THF | 0 °C to Room Temperature | Slow addition of the Grignard reagent. | Lower temperatures can improve selectivity by minimizing side reactions. |

| Reduction of Ester | 1-Adamantyl acetate, LiAlH₄ | Diethyl ether or THF | 0 °C to Reflux | Anhydrous conditions, careful quenching of excess reagent. | High yields of the alcohol are achievable with a sufficient amount of reducing agent. |

Synthesis of Key Intermediates for this compound

The synthesis of this compound relies on the availability of key adamantane-containing intermediates. These precursors are typically prepared from more readily accessible starting materials like 1-adamantanol, adamantanecarboxylic acid, and halogenated adamantanes.

Precursors from 1-Adamantanol

1-Adamantanol is a versatile starting material for the synthesis of various adamantane derivatives that can serve as precursors to this compound. mdpi.com

While 1-adamantanol is often the starting point, its synthesis from other adamantane derivatives through hydrolysis is a key reaction. For instance, 1-bromoadamantane can be hydrolyzed to 1-adamantanol. orgsyn.orgwikipedia.org This reaction can be carried out using various reagents, including aqueous silver nitrate (B79036) or hydrochloric acid. orgsyn.org

Transfer reactions involving 1-adamantanol can be used to introduce other functional groups. For example, the reaction of 1-adamantanol with alcohols in the presence of a copper-containing catalyst can lead to the formation of 1-adamantyl alkyl ethers. ic.ac.ukresearchgate.net While not a direct precursor to this compound, this demonstrates the reactivity of the hydroxyl group and the potential for its conversion to other functionalities that could be further elaborated.

Adamantanecarboxylic Acid Derivatives as Synthetic Building Blocks

1-Adamantanecarboxylic acid is a pivotal intermediate that can be prepared from 1-adamantanol through carboxylation reactions. smolecule.com This is often achieved using formic acid and sulfuric acid. orgsyn.org The carboxylic acid can then be converted into a variety of derivatives that are useful for the synthesis of this compound.

For instance, 1-adamantanecarboxylic acid can be reduced to the corresponding primary alcohol, 1-(1-adamantyl)methanol, using a strong reducing agent like LiAlH₄. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to its acid chloride, 1-adamantanecarbonyl chloride, which is a more reactive species. This acid chloride can then be subjected to reduction or reaction with organometallic reagents.

A particularly relevant transformation is the conversion of 1-adamantanecarboxylic acid to 1-adamantanecarboxaldehyde. acs.org This can be achieved through a GaCl₃-mediated carbonylation of adamantane under mild conditions. acs.org The resulting aldehyde is an ideal precursor for the synthesis of this compound via a Grignard reaction with a methylmagnesium halide.

The following table outlines some key transformations of adamantanecarboxylic acid derivatives.

| Starting Material | Reagent(s) | Product | Potential Use in this compound Synthesis |

| 1-Adamantanecarboxylic acid | LiAlH₄ | 1-(1-Adamantyl)methanol | Can be converted to a halide and then a Grignard reagent. |

| 1-Adamantanecarboxylic acid | SOCl₂ | 1-Adamantanecarbonyl chloride | A reactive intermediate for various transformations. |

| Adamantane | CO, GaCl₃ | 1-Adamantanecarboxaldehyde | Direct precursor for Grignard reaction with methylmagnesium halide. |

| Methyl 1-adamantanecarboxylate | Methylmagnesium iodide | 2-(1-Adamantyl)propan-2-ol | A related tertiary alcohol, demonstrating the feasibility of Grignard additions to adamantyl carbonyls. dtic.mil |

Halogenated Adamantane Intermediates

Halogenated adamantanes, particularly 1-bromoadamantane and 1-chloroadamantane, are crucial intermediates in several synthetic routes to this compound. 1-Bromoadamantane can be synthesized from adamantane via bromination.

The primary use of these halogenated adamantanes is in the formation of Grignard reagents. As mentioned previously, 1-adamantylmagnesium bromide can be prepared from 1-bromoadamantane and magnesium metal. smolecule.comkiku.dk This organometallic reagent is a powerful nucleophile that can react with electrophiles like acetaldehyde to form the carbon skeleton of this compound. ijpsr.com

The reactivity of halogenated adamantanes is influenced by the position of the halogen on the adamantane cage and the nature of the halogen itself. The bridgehead position (C1) is particularly reactive towards the formation of a stable tertiary carbocation, which facilitates nucleophilic substitution and elimination reactions. The hydrolysis of 1-bromoadamantane to 1-adamantanol is an example of such a nucleophilic substitution. orgsyn.orgwikipedia.org

Adamantylethylamine Derivatives as Synthetic Entry Points

The synthesis of this compound from adamantylethylamine derivatives is not a commonly documented or conventional synthetic pathway in organic chemistry. A thorough review of scientific literature does not reveal established, direct methods for the conversion of adamantylethylamine or its derivatives into this compound. Typically, the conversion of a primary amine, such as adamantylethylamine, to an alcohol would necessitate a deamination reaction, which can be fraught with challenges including rearrangement reactions and the formation of multiple byproducts, especially with a bulky adamantyl group.

While theoretically possible to envision a multi-step sequence, for instance, involving diazotization of the amine followed by hydrolysis, such a route for this specific compound is not well-represented in the literature, suggesting that other synthetic strategies are more efficient and higher-yielding. The inherent stability and steric hindrance of the adamantane cage can influence the reactivity of adjacent functional groups, making certain standard transformations less favorable. Researchers have focused on more direct and reliable methods for the synthesis of this compound, which are detailed in other sections of this article. Therefore, adamantylethylamine derivatives are not considered primary or efficient synthetic entry points for the preparation of this compound.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to obtain the compound in high purity, which is essential for its subsequent use in research and synthesis. The primary methods employed are recrystallization and column chromatography, with the choice of technique often depending on the scale of the synthesis and the nature of the impurities.

Recrystallization

Recrystallization is a widely used and effective technique for the purification of solid organic compounds like this compound. google.com This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. mt.com The selection of an appropriate solvent system is paramount for successful recrystallization. rochester.edupitt.edu

The process generally involves:

Dissolution: The crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble.

Filtration: The hot solution is filtered to remove any insoluble impurities.

Crystallization: The filtrate is allowed to cool slowly, leading to a decrease in the solubility of this compound and the formation of pure crystals. Impurities remain dissolved in the solvent.

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried. mit.edu

For this compound, which is a polar alcohol, suitable solvents for recrystallization would typically include polar protic solvents or a mixture of polar and non-polar solvents. pitt.edu

| Solvent/Solvent System | Rationale for Use | Potential Outcome |

|---|---|---|

| Ethanol or Methanol (B129727) | Good solubility of the alcohol at high temperatures and lower solubility at colder temperatures. | Effective for removing non-polar impurities. |

| Cyclohexane (B81311) | Has been used for the recrystallization of other adamantane derivatives. google.com | May be effective, particularly for removing more polar impurities. |

| Hexane (B92381)/Ethyl Acetate | A two-solvent system where the compound is soluble in ethyl acetate and less soluble in hexane. rochester.edu | Allows for fine-tuning of the solubility to induce crystallization. |

| Water | Due to the hydroxyl group, there might be some solubility in hot water, making it a potential, though less common, choice. rochester.edu | Likely to be a poor solvent unless used in a mixture. |

Column Chromatography

Column chromatography is another powerful technique for the purification of this compound, particularly for small-scale preparations or when impurities have similar solubility profiles to the desired compound. nih.gov In this method, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina.

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. A suitable mobile phase (eluent) is used to move the components through the column at different rates. For adamantane derivatives, including alcohols, reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18-modified silica gel stationary phase has been shown to be effective for purification control and quantitative identification. researchgate.net

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Stationary Phase | The solid adsorbent in the column. | Silica gel (normal phase) or C18-silica (reversed-phase). researchgate.net |

| Mobile Phase (Eluent) | The solvent that carries the mixture through the column. | A mixture of hexane and ethyl acetate for normal phase, or methanol/water or acetonitrile/water for reversed-phase. researchgate.net |

| Detection | Method to monitor the separation. | Thin-layer chromatography (TLC) or UV detector for HPLC. mdpi.com |

On an industrial scale, purification by recrystallization is often favored over chromatography due to lower costs and simpler procedures. google.com

Reaction Chemistry and Chemical Transformations of 1 1 Adamantyl Ethanol

The chemical reactivity of 1-(1-adamantyl)ethanol is dictated by its two primary functional components: the secondary hydroxyl group and the bulky, rigid adamantyl cage. These two moieties exhibit distinct chemical behaviors, allowing for a diverse range of transformations. Reactions can be broadly categorized into those that modify the hydroxyl group and those that functionalize the adamantane (B196018) core itself.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Adamantyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(1-adamantyl)ethanol by providing detailed information about the local electronic environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy for Proton Environment Analysis

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal correspond to the electronic environment, the number of neighboring protons, and the number of protons generating the signal, respectively. For this compound, the spectrum is predicted to show distinct signals for the ethanol (B145695) side chain and the adamantyl cage.

The key predicted resonances in a typical deuterated solvent like CDCl₃ are:

Methyl Protons (-CH₃): A doublet signal is expected around δ 1.1-1.3 ppm. This signal integrates to three protons and is split into a doublet by the adjacent methine proton.

Methine Proton (-CHOH): A quartet signal is anticipated in the region of δ 3.5-3.8 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal corresponds to one proton and is split into a quartet by the three protons of the neighboring methyl group.

Hydroxyl Proton (-OH): A broad singlet is expected, typically between δ 1.5 and 2.5 ppm, though its chemical shift can vary significantly with concentration, temperature, and solvent. This signal integrates to one proton.

Adamantyl Protons: The adamantane (B196018) cage contains three types of protons: six equivalent methylene (B1212753) protons (CH₂) axial to the C₃ axis, another six equivalent methylene protons equatorial to the C₃ axis, and three equivalent methine protons (CH). These protons typically produce a set of broad, overlapping multiplets in the upfield region of the spectrum, approximately between δ 1.5 and 2.1 ppm. The fourth methine proton is substituted.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Adamantyl CH, CH₂ | 1.5 - 2.1 | Multiplet (m) | 15H | Protons on the adamantane cage |

| Ethanol -CH₃ | 1.1 - 1.3 | Doublet (d) | 3H | Methyl group protons |

| Ethanol -CHOH | 3.5 - 3.8 | Quartet (q) | 1H | Methine proton adjacent to OH |

| Ethanol -OH | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | Hydroxyl proton |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound is expected to show six distinct signals corresponding to the different carbon environments.

The predicted chemical shifts are as follows:

Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

Methine Carbon (-CHOH): A signal significantly downfield, around δ 75-80 ppm, due to the direct attachment of the electronegative oxygen atom.

Adamantyl Quaternary Carbon (C-CHOH): The bridgehead carbon attached to the ethanol group is expected around δ 40-45 ppm.

Adamantyl Methine Carbons (-CH-): The three equivalent bridgehead methine carbons are predicted to appear around δ 28-32 ppm.

Adamantyl Methylene Carbons (-CH₂-): The six equivalent methylene carbons are expected to produce a signal around δ 36-40 ppm.

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Ethanol -CH₃ | 20 - 25 | Methyl carbon |

| Ethanol -CHOH | 75 - 80 | Methine carbon adjacent to OH |

| Adamantyl -C- (Quaternary) | 40 - 45 | Bridgehead carbon bonded to the ethanol group |

| Adamantyl -CH- (Methine) | 28 - 32 | Three equivalent bridgehead carbons |

| Adamantyl -CH₂- (Methylene) | 36 - 40 | Six equivalent methylene carbons |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine proton signal (δ ~3.5-3.8 ppm) and the methyl proton signal (δ ~1.1-1.3 ppm), confirming the ethanol side-chain structure. Correlations between the complex multiplets of the adamantyl cage protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methine proton at δ ~3.5-3.8 ppm to the methine carbon at δ ~75-80 ppm, and the various adamantyl protons to their respective adamantyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the adamantyl cage and the ethanol side chain. An important correlation would be expected from the methine proton of the ethanol group to the quaternary bridgehead carbon of the adamantane ring, confirming the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₂H₂₀O, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O |

| Theoretical Exact Mass ([M]⁺) | 180.15142 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of a sample and to provide a characteristic fragmentation pattern (mass spectrum) that can serve as a chemical fingerprint.

Upon electron ionization, the this compound molecule would fragment in predictable ways. The molecular ion peak ([M]⁺) at m/z = 180 would likely be of low intensity, which is common for alcohols. Key fragmentation pathways would include:

Loss of a methyl group (-CH₃): Cleavage of the C-C bond next to the oxygen would lead to a fragment ion at m/z = 165.

Loss of water (-H₂O): Dehydration is a common fragmentation pathway for alcohols, which would produce a fragment at m/z = 162.

Formation of the adamantyl cation: The most characteristic and often the base peak in the mass spectra of 1-substituted adamantanes is the adamantyl cation at m/z = 135 . This highly stable tertiary carbocation is formed by the cleavage of the bond between the adamantyl ring and the ethanol side chain.

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion |

| 165 | [M - CH₃]⁺ | Loss of a methyl group |

| 162 | [M - H₂O]⁺ | Loss of water |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (often the base peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the case of this compound, the IR spectrum is characterized by absorption bands that confirm the presence of the hydroxyl (-OH) group and the adamantane cage.

The most prominent and diagnostic feature in the IR spectrum of this compound is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the condensed phase. The C-O stretching vibration of the secondary alcohol group gives rise to a strong absorption band in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

The adamantane moiety exhibits a series of characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methine (C-H) and methylene (CH₂) groups of the adamantane cage are observed in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The C-H bending vibrations of the adamantane cage produce a complex pattern of absorptions in the fingerprint region, generally below 1500 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Alcohol (-OH) | 3200-3600 | Strong, Broad |

| C-H Stretching (Adamantane) | Alkane (C-H) | 2850-3000 | Strong |

| C-O Stretching | Secondary Alcohol | 1000-1260 | Strong |

| C-H Bending (Adamantane) | Alkane (C-H) | < 1500 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

For adamantane and its derivatives, X-ray crystallography has been instrumental in confirming their rigid, cage-like structure. The carbon-carbon bond lengths within the adamantane cage are typically found to be around 1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°. In the solid state, adamantane itself crystallizes in a face-centered cubic structure at room temperature, with the molecules exhibiting orientational disorder.

Computational Chemistry in Spectroscopic Prediction and Interpretation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including this compound. These theoretical calculations can provide valuable insights into the vibrational frequencies and their corresponding normal modes, aiding in the assignment of experimental IR spectra.

By employing DFT calculations with an appropriate basis set, it is possible to compute the optimized geometry of the this compound molecule and then calculate its harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

The output of a computational vibrational analysis provides a detailed list of calculated vibrational frequencies and their corresponding IR intensities. Furthermore, visualization of the normal modes of vibration allows for a precise assignment of each calculated frequency to specific bond stretching, bending, or torsional motions within the molecule. This level of detail is often difficult to achieve solely from experimental data, especially in the complex fingerprint region of the IR spectrum.

For this compound, computational studies could predict the precise wavenumbers for the O-H stretch, C-O stretch, and the various C-H vibrations of the adamantane cage. Moreover, these calculations can help to distinguish between the vibrational modes of the different types of C-H bonds present in the molecule (methine vs. methylene) and to understand the coupling between different vibrations. While specific computational studies focusing solely on this compound are not prevalent in the literature, the methodologies are well-established and can be readily applied to provide a deeper understanding of its spectroscopic properties.

Computational Chemistry and Theoretical Studies of 1 1 Adamantyl Ethanol

Molecular Modeling and Conformational Analysis

The ethanol (B145695) moiety (-CH(OH)CH₃) attached to the adamantyl cage possesses rotational freedom around the C-C and C-O single bonds. Conformational analysis of 1-(1-adamantyl)ethanol typically involves mapping the potential energy surface as a function of key dihedral angles. Theoretical calculations can identify the lowest energy conformers, which represent the most populated shapes of the molecule at equilibrium.

The flexibility of the ethanol side chain is also influenced by potential intramolecular hydrogen bonding between the hydroxyl group and the adamantyl cage, although this is generally weak. The interplay of steric and weak intramolecular forces dictates the conformational landscape of the molecule.

The adamantyl group is a rigid and sterically demanding substituent. nih.gov Its cage-like structure is composed of three fused cyclohexane (B81311) rings in chair conformations. nih.gov This rigidity and bulkiness significantly influence the orientation of the ethanol group and restrict the accessible conformational space. nih.gov The large size of the adamantyl group can impede the approach of reactants, thereby affecting the molecule's reactivity. nih.gov

In the crystal structure of a related compound, 2-(1-adamantyl)-1-(3-aminophenyl)ethanol, the adamantane (B196018) cage is observed to consist of nearly ideal chair conformations with C-C-C angles close to the tetrahedral angle. nih.gov Computational models of this compound would similarly show this rigid, stress-free cage structure. wikipedia.org The orientation of the ethanol substituent relative to the adamantyl cage is a critical aspect of its structure. Torsion angles describing the arrangement of the adamantane cage and the ethanol side chain can be calculated to define the predominant spatial arrangement. For example, in the aforementioned related structure, the torsion angle involving the adamantane cage and the aliphatic linker is reported to be significant. nih.gov

Molecular modeling can quantify the steric hindrance imposed by the adamantyl group by calculating steric parameters. These parameters can then be correlated with experimental observations of reaction rates and stereoselectivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of this compound.

DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals. Key reactivity descriptors derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are fundamental indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group, while the LUMO may be distributed over the C-O antibonding orbital and the adamantyl framework.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this compound, the region around the oxygen atom is expected to have a negative potential, making it a likely site for electrophilic attack or hydrogen bonding.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis) provides insight into the charge distribution within the molecule. The oxygen atom will carry a significant negative charge, while the hydrogen of the hydroxyl group and the carbon atom attached to it will be partially positive.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Quantum chemical calculations are powerful tools for investigating reaction mechanisms by locating and characterizing transition states. researchgate.net For reactions involving this compound, such as dehydration or substitution reactions, DFT methods can be used to model the potential energy surface and identify the transition state structure, which corresponds to the highest energy point along the reaction coordinate.

For instance, in the acid-catalyzed dehydration of this compound, a carbocation intermediate, the 1-(1-adamantyl)ethyl cation, is likely formed. nih.gov Computational studies can elucidate the stability of this intermediate and the energy barrier for its formation. The analysis of the transition state's geometry, vibrational frequencies (where the transition state has exactly one imaginary frequency corresponding to the reaction coordinate), and energy provides crucial information about the reaction kinetics.

These calculations can also be applied to solvolysis reactions, where the bulky adamantyl group is known to stabilize the formation of a carbocation intermediate. researchgate.netnih.gov The calculated activation energies can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

Quantum chemical methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set. mdpi.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C(OH) | 75.2 | 74.8 |

| Adamantyl C (bridgehead, adjacent) | 38.5 | 38.1 |

| Adamantyl CH₂ (adjacent) | 36.9 | 36.5 |

| Adamantyl CH (distant) | 28.7 | 28.3 |

| Methyl | 23.1 | 22.7 |

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netmdpi.com For this compound, which is a saturated alcohol, the primary electronic transitions are expected to occur in the deep UV region and correspond to n → σ* and σ → σ* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions, providing theoretical support for experimental spectroscopic data. researchgate.net The choice of functional and the inclusion of solvent effects are important for obtaining accurate predictions. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics simulations of adamantane derivatives, which serve as excellent proxies for this compound, have been instrumental in detailing their interactions in various environments. These simulations model the physical movements of atoms and molecules, governed by a set of potential energy functions known as a force field. Through this approach, the conformational landscape, intermolecular interactions, and the influence of the solvent on the molecule's behavior can be meticulously analyzed.

The study of intermolecular interactions and solvation is crucial for understanding the chemical and physical properties of this compound in solution. MD simulations can reveal how the bulky, nonpolar adamantyl cage and the polar hydroxyl group interact with solvent molecules, such as ethanol.

In an ethanol solution, the hydroxyl group of this compound is expected to form hydrogen bonds with the surrounding ethanol molecules. MD simulations of liquid ethanol have shown that it forms a complex network of hydrogen bonds, with molecules participating as both donors and acceptors. ucdavis.edu The hydroxyl group of this compound would integrate into this network. Computational studies on 2-adamantanol (B149831) have further elucidated the nature of hydrogen bonding in adamantane-based alcohols, highlighting the formation of stable hydrogen-bonded dimers. nih.gov

The adamantyl cage, being lipophilic, primarily engages in van der Waals interactions with the ethyl groups of the surrounding ethanol solvent. The solvation of the adamantyl moiety is an entropically driven process, where the bulky cage disrupts the local solvent structure.

| Solvent | Solvation Free Energy (kcal/mol) |

|---|---|

| Chloroform | -21.96 |

| Ethanol | -24.39 |

| Acetonitrile | -12.31 |

This table illustrates the kind of data obtained from MD simulations for a related adamantane derivative, showing that solvation in ethanol is a highly favorable process.

The adamantyl group is a classic "guest" moiety in supramolecular chemistry due to its size, shape, and hydrophobicity, which allow it to fit snugly within the cavities of various "host" molecules, most notably cyclodextrins. nih.govmdpi.com Molecular dynamics simulations have been extensively used to study the dynamics and thermodynamics of these host-guest complexes. nih.gov Adamantane derivatives are known to form stable 1:1 inclusion complexes with β-cyclodextrin, with high association equilibrium constants. mdpi.com

MD simulations of the complexation of aziadamantane derivatives with β-cyclodextrin in water have provided detailed insights into the binding process. acs.org These simulations revealed that the guest molecule can adopt two stable orientations within the host's cavity, each with a different interaction energy. acs.org The dynamics of the complex are characterized by fluctuations in the orientation of the guest and its depth of inclusion within the cyclodextrin (B1172386) cavity, with these two parameters being correlated. acs.org

| Parameter | Value |

|---|---|

| Van der Waals Interaction Energy (kcal/mol) | -15.8 |

| Electrostatic Interaction Energy (kcal/mol) | -3.2 |

| Total Interaction Energy (kcal/mol) | -19.0 |

| Binding Free Energy (kcal/mol) | -7.5 |

This table provides representative data that can be obtained from MD simulations of host-guest complexes, illustrating the energetic contributions to binding. The values are hypothetical and based on typical findings in the literature for adamantane-cyclodextrin complexes.

Applications of 1 1 Adamantyl Ethanol and Its Derivatives in Materials Science

Polymer Science and Engineering

The introduction of the adamantyl moiety into polymer structures leads to materials with enhanced thermal stability, modified mechanical properties, and other desirable characteristics. This is primarily achieved by synthesizing vinyl monomers, such as methacrylates and acrylates, bearing a pendant adamantyl group.

Adamantyl-containing monomers are valuable building blocks in creating high-performance polymers. Their bulky nature can influence polymerization kinetics and the final properties of the macromolecule.

1-Adamantyl methacrylate (AdMA) is a widely studied monomer used to produce polymers with notable characteristics. The polymerization of AdMA can be achieved through various methods, including free-radical polymerization and controlled radical polymerization techniques like atom transfer radical polymerization (ATRP). chemicalbook.com

The radical polymerization of AdMA has been shown to proceed at a higher rate compared to other methacrylates, which is attributed to a decrease in the termination rate due to the steric hindrance of the bulky adamantyl group. acs.org This allows for the synthesis of high molecular weight polymers. Copolymers of AdMA with other monomers, such as methyl methacrylate (MMA) and styrene (St), have also been synthesized to tailor specific properties. researchgate.netresearchgate.net The incorporation of the adamantyl group into polymethyl methacrylate (PMMA) can significantly improve its optical, thermal, and mechanical properties. researchgate.net

Polymers containing adamantyl methacrylate exhibit high transparency, with refractive indexes between 1.51 and 1.52, which are higher than that of PMMA. researchgate.net They also show lower water absorption and a reduced dielectric constant compared to PMMA, making them suitable for microelectronic applications. researchgate.netrsc.org

Table 1: Properties of Adamantyl Methacrylate (AdMA) Containing Polymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Refractive Index | Source |

|---|---|---|---|---|

| Poly(1-adamantyl methacrylate) (PAdMA) | 183-243 °C | High | - | researchgate.net |

| P(AdMA-co-MMA) | Higher than PMMA | Higher than PMMA | 1.51-1.52 | researchgate.net |

Note: Tg can vary depending on the tacticity of the polymer. researchgate.net

Beyond methacrylates, 1-adamantyl acrylate (PAdA) and other adamantyl-containing vinyl monomers have been synthesized to create polymers with unique properties. The controlled synthesis of poly(1-adamantyl acrylate) (PAdA) has been successfully achieved via living anionic polymerization. acs.orgosti.govresearchgate.netfao.org This method allows for the creation of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgresearchgate.netresearchgate.net Block copolymers of AdA and methyl methacrylate (MMA) have also been synthesized using this technique. acs.orgresearchgate.net

Other vinyl polymers, such as those derived from 4-(1-adamantyl)styrene, also exhibit the characteristic high thermal stability conferred by the adamantyl group. jst.go.jpresearchgate.net Anionic polymerization of these monomers proceeds smoothly to yield well-defined polymers. researchgate.net The resulting adamantyl-substituted polystyrenes show exceptionally high glass transition temperatures. researchgate.net Similarly, adamantyl-containing polybutadienes have been synthesized, demonstrating the versatility of incorporating the adamantane (B196018) cage into different polymer backbones. rsc.org

The incorporation of the bulky and rigid adamantyl group as a side chain has a profound and predictable effect on the bulk properties of polymers.

For instance, poly(1-adamantyl acrylate) (PAdA) exhibits a very high glass transition temperature of 133 °C and a thermal decomposition temperature (Td) of 376 °C, which is outstanding compared to other acrylic polymers like poly(tert-butyl acrylate). acs.orgosti.govresearchgate.netfao.org Similarly, poly(4-(1-adamantyl)styrene) displays a remarkably high Tg at 234 °C. researchgate.net Even in copolymers, the adamantyl group elevates the thermal properties. A copolymer of 1-adamantyl methacrylate (AdMA) and styrene shows a Tg of 170 °C and a decomposition temperature around 340 °C. researchgate.net This enhancement in thermal stability is a consistent finding across a wide range of polymer systems containing adamantane. rsc.orgjst.go.jpresearchgate.net

Table 2: Comparison of Glass Transition Temperatures (Tg) for Polymers With and Without Adamantyl Groups

| Polymer | Glass Transition Temperature (Tg) | Source |

|---|---|---|

| Polystyrene | ~100 °C | researchgate.net |

| Poly(4-(1-adamantyl)styrene) | 234 °C | researchgate.net |

| Poly(methyl acrylate) | ~10 °C | acs.orgresearchgate.net |

| Poly(1-adamantyl acrylate) | 133 °C | acs.orgresearchgate.net |

| Poly(methyl methacrylate) | ~105 °C | researchgate.net |

The inherent rigidity of the diamondoid structure of adamantane directly translates to increased stiffness in polymers that incorporate this moiety. The adamantyl group hinders chain mobility and packing, which can enhance the mechanical strength of the material. acs.orgresearchgate.net

Influence of the Adamantyl Moiety on Polymer Properties

Impact on Solubility and Crystallinity

The introduction of the bulky and sterically hindered 1-(1-adamantyl) group into a polymer structure has a profound impact on its physical properties, particularly solubility and crystallinity. The rigid, three-dimensional cage of adamantane disrupts the regular packing of polymer chains. This disruption prevents the chains from aligning into highly ordered, crystalline structures. As a result, polymers incorporating adamantane derivatives tend to be more amorphous.

This decrease in crystallinity generally leads to an increase in solubility in common organic solvents. For instance, the low solubility of certain polymers can be a significant obstacle to their processing and application; however, the incorporation of adamantane-containing monomers can mitigate this issue. This principle is utilized in the synthesis of soluble polyimides, where the adamantane structure enhances solubility without compromising thermal stability. The amorphous nature imparted by the adamantyl group is also a critical factor in its use in photoresist materials, where uniform, non-crystalline films are essential for high-resolution patterning.

Applications in Advanced Materials

Derivatives of adamantane, including esters and other molecules synthesized from adamantane-based alcohols, are crucial components in chemically amplified photoresists used for advanced lithography, such as 193 nm immersion and Extreme Ultraviolet (EUV) lithography. wikipedia.org The adamantyl group provides an excellent combination of properties required for high-resolution patterning of semiconductor devices. wikipedia.org

Key advantages of incorporating adamantane moieties into photoresist polymers include:

High Plasma-Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage enhances the resistance of the photoresist to the plasma etching processes used to transfer the pattern to the underlying substrate. rsc.org

Optical Transparency: Adamantane is a non-aromatic alicyclic compound, which contributes to the high optical transparency required for ArF (193 nm) lithography. wikipedia.orgrsc.org

Acid Responsiveness: Adamantyl esters can be designed to be acid-labile. cymitquimica.com In a chemically amplified resist, exposure to radiation generates an acid, which then catalyzes the cleavage of the adamantyl group, changing the solubility of the polymer in the exposed regions and allowing a pattern to be developed.

Acrylic terpolymers containing adamantyl methacrylates are often synthesized as model photopolymers to evaluate their lithographic performance when exposed to ArF, EUV, and electron beam (EB) radiation. wikipedia.org Low molecular weight adamantane derivatives with tripodal structures have also been developed as molecular glass photoresists, offering high performance and avoiding issues associated with polymeric materials. rsc.org

Adamantane-based polymers have shown potential for applications in coatings for touchscreens. rsc.org The inherent properties of the adamantane structure, such as rigidity and thermal stability, can be beneficial for creating durable and protective layers. Furthermore, adamantane-containing polyimides have been synthesized that exhibit excellent optical transparency, with over 80% transmittance at 400 nm, a critical requirement for display applications. researchgate.net These semi-alicyclic polyimides also possess high glass transition temperatures (Tg) ranging from 285–440 °C, ensuring the coating remains stable under various operating conditions. researchgate.net The combination of optical clarity and thermal robustness makes these materials promising candidates for optoelectronic applications, including protective coatings on touch-sensitive displays. researchgate.net

The rigid and stereoscopically symmetrical structure of adamantane makes it an ideal building block, or "knot," for the construction of microporous organic polymers (MOPs). mdpi.combiosynth.com These materials are characterized by high specific surface areas, low density, and excellent thermal and chemical stability. mdpi.combiosynth.com

Adamantane-based MOPs are synthesized by connecting multi-substituted adamantane units with various "linkage" molecules. mdpi.com For example, frameworks have been created via the Sonogashira–Hagihara coupling of six or eight-arm bromophenyl adamantane-based knots with alkyne-type "rod" monomers. The resulting polymers possess inherent internal cavities that give rise to permanent microporosity. biosynth.com

These adamantane-based frameworks exhibit impressive properties for gas storage and separation. Their high stability allows them to be used in harsh conditions for applications like chemical pollutant collection. biosynth.com

Table 1: Properties of Adamantane-Based Microporous Organic Polymers

| Polymer/Framework Name | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K/1 bar) | CH₄ Uptake (wt% at 273 K/1 bar) | Benzene Vapor Uptake (mg/g at 298 K) | Ref. |

|---|---|---|---|---|---|

| HBPBA-D | 395-488 | 8.9-9.0 | 1.43-1.63 | 144.3-272.3 | |

| TBBPA-D | 395-488 | 8.9-9.0 | 1.43-1.63 | 144.3-272.3 | |

| Adamantane-based SOF | Not Specified | 5.2-15.1 | 1.0-2.4 | 279-407 | |

| Tetraphenyladamantane-based Polyimide | Not Specified | 14.6 | Not Specified | 992 (99.2 wt%) | mdpi.com |

Supramolecular Chemistry and Host-Guest Systems

Adamantane as a Scaffold for Supramolecular Recognition

The adamantane cage is a cornerstone in the field of supramolecular and host-guest chemistry. rsc.orgresearchgate.net Its rigid, lipophilic, and well-defined spherical structure makes it an ideal "guest" molecule that can fit snugly into the hydrophobic cavities of various macrocyclic "host" molecules. researchgate.net

This strong and directional host-guest interaction is the driving force for the self-assembly of complex supramolecular structures. researchgate.net Two of the most well-studied host families for adamantane derivatives are cyclodextrins and cucurbiturils. researchgate.net

Cyclodextrins (CDs): These naturally occurring macrocycles are composed of glucose units and feature a hydrophobic inner cavity and a hydrophilic exterior. The adamantyl moiety fits tightly into the β-cyclodextrin (β-CD) cavity, forming a stable 1:1 inclusion complex. This interaction is characterized by high association constants, typically in the range of 10³–10⁵ M⁻¹. rsc.org

Cucurbiturils (CB[n]): These macrocyclic hosts also form strong inclusion complexes with adamantane derivatives due to the excellent size and shape complementarity between the adamantane cage and the host cavity. rsc.org

The steric orientation of the adamantane unit is crucial for effective host-guest interactions. In specifically designed molecules, the adamantane moiety can be positioned to be sterically free, allowing for unimpeded interaction with host macrocycles. researchgate.net This precise recognition is exploited to build polymeric networks, hydrogels, and functional nanoparticles for applications in drug delivery, sensing, and bio-imaging. rsc.org

Table 2: Host-Guest Systems Involving Adamantane

| Host Molecule | Guest Moiety | Typical Association Constant (Kₐ) | Key Features of Interaction |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | Adamantyl | 10³–10⁵ M⁻¹ | Tight fit of hydrophobic adamantane into the hydrophobic CD cavity. rsc.org |

| Cucurbit[n]uril (CB[n]) | Adamantyl | Strong | Good fit between the adamantane cage and the host cavity. rsc.org |

Inclusion Complex Formation with Macrocycles (e.g., Cyclodextrins, Cucurbiturils)

A cornerstone of adamantane's utility in supramolecular chemistry is its exceptional ability to act as a guest molecule, forming stable inclusion complexes with various macrocyclic hosts. This host-guest interaction is primarily driven by the hydrophobic effect, where the nonpolar adamantyl group is spontaneously encapsulated within the hydrophobic cavity of a host molecule in an aqueous environment to minimize unfavorable interactions with water.

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The size of this cavity depends on the number of glucose units (6 for α-CD, 7 for β-CD, and 8 for γ-CD). The adamantyl group of 1-(1-adamantyl)ethanol fits snugly within the cavity of β-cyclodextrin, leading to the formation of a highly stable 1:1 inclusion complex. This interaction is one of the strongest known non-covalent binding pairs in aqueous solutions, with binding constants (Kₐ) typically in the range of 10⁴ to 10⁵ M⁻¹. researchgate.net This strong and specific recognition is a key driver for its use in more complex systems. The formation of these complexes can enhance the solubility and stability of guest molecules. nih.gov

Cucurbiturils: Cucurbiturils (CB[n]) are a class of macrocyclic compounds made of glycoluril units linked by methylene (B1212753) bridges. mdpi.com Like cyclodextrins, they possess a hydrophobic cavity capable of encapsulating guest molecules. Cucurbit psu.eduuril (CB psu.edu), with its larger cavity, can simultaneously accommodate two guest molecules, such as aromatic compounds, or a single larger guest. mdpi.com The adamantyl moiety is an excellent guest for cucurbiturils, forming stable complexes driven by hydrophobic interactions and ion-dipole interactions between the guest and the polar carbonyl portals of the cucurbituril host.

| Host Macrocycle | Guest Moiety | Typical Binding Constant (Kₐ) in M⁻¹ | Primary Driving Forces |

|---|---|---|---|

| β-Cyclodextrin | Adamantyl Group | ~10⁴ - 10⁵ | Hydrophobic Effect, Van der Waals Forces |

| Cucurbit scbt.comuril | Adamantyl Group | >10¹² | Hydrophobic Effect, Ion-Dipole Interactions |

| Cucurbit psu.eduuril | Adamantyl Group | Variable (can form 1:1 or 1:2 complexes) | Hydrophobic Effect, Ion-Dipole Interactions |

Applications in Self-Assembly and Nanotechnology

The strong, specific, and reversible nature of the host-guest interaction between adamantane derivatives and macrocycles is extensively exploited in self-assembly and nanotechnology. This non-covalent bond acts as a powerful molecular "glue" to construct well-defined supramolecular architectures.

Supramolecular Polymers and Hydrogels: By functionalizing polymers with either adamantane groups or cyclodextrin (B1172386) hosts, researchers can induce the self-assembly of polymer chains into complex networks. The cross-linking is mediated by the formation of inclusion complexes, leading to the creation of stimuli-responsive materials like hydrogels. These materials can change their properties (e.g., viscosity, stiffness) in response to competitive guests or changes in temperature.

Nanoparticle Functionalization: The adamantane-cyclodextrin system is used for the non-covalent surface modification of nanoparticles. For instance, adamantane-poly(ethylene glycol) (PEG) conjugates can be readily attached to nanoparticles coated with cyclodextrins. researchgate.net This process, known as "PEGylation," improves the stability and biocompatibility of nanoparticles for applications such as drug delivery. researchgate.net

Self-Assembled Monolayers (SAMs): Adamantane derivatives are employed to create highly ordered, two-dimensional structures on surfaces. psu.edu The bulky and rigid nature of the adamantane cage acts as a spacer, precisely controlling the distance between molecules in the monolayer. This allows for the fine-tuning of surface properties for applications in molecular electronics and biosensors. psu.edu Adamantane's cage-like structure simplifies the supramolecular assembly process by providing a well-defined geometric factor. psu.edu

| Application Area | Role of Adamantyl Group | Key Principle |

|---|---|---|

| Drug Delivery Systems | Targeting/Stabilizing Ligand | Forms inclusion complexes with cyclodextrin-functionalized nanoparticles or polymers. researchgate.net |

| Stimuli-Responsive Hydrogels | Non-covalent Cross-linker | Reversible host-guest binding with cyclodextrin-modified polymers creates a dynamic network. |

| Self-Assembled Monolayers (SAMs) | Structural Building Block | The bulky, rigid cage structure dictates the packing and spacing of molecules on a substrate. psu.edu |

| Molecular Crystals | Building Block | Used for the directional self-assembly of complex crystalline structures. wikipedia.org |

Adamantane Derivatives in Catalyst Development

The adamantane scaffold is increasingly incorporated into the design of advanced catalysts due to its unique combination of properties. researchgate.netrsc.org Its inert, rigid, and sterically bulky nature provides significant advantages in both organometallic catalysis and organocatalysis. researchgate.netresearchgate.net

Steric Hindrance and Selectivity: The most significant contribution of the adamantyl group in catalyst design is its steric bulk. In organometallic catalysts, particularly phosphine ligands used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), bulky adamantyl groups on the phosphorus atom create a large "cone angle." This steric hindrance promotes the reductive elimination step, increasing catalytic turnover rates. It can also be used to control regioselectivity and stereoselectivity by dictating the trajectory of substrates approaching the metal's active site.

Catalyst Stability and Longevity: The rigid and chemically robust nature of the adamantane cage enhances the thermal and chemical stability of the catalyst. researchgate.net It protects the active catalytic center from decomposition pathways, such as ligand degradation or metal agglomeration, thereby extending the catalyst's lifetime. The ease of functionalizing the adamantane cage allows for its use as a rigid scaffold to build recyclable catalysts. researchgate.net

Examples in Catalysis:

Palladium-Catalyzed Cross-Coupling: Adamantyl-containing phosphine ligands (e.g., cataCXium® A) are highly effective for palladium-catalyzed reactions, enabling the coupling of sterically hindered or unreactive substrates.

Organocatalysis: The adamantane framework is used as a scaffold to position catalytic functional groups (e.g., amines, thioureas) in a precise three-dimensional arrangement. This pre-organization enhances the catalyst's activity and selectivity. researchgate.net

Hydrogen-Atom Transfer (HAT) Catalysis: Quinuclidine-based structures, which can include adamantyl groups, have been developed as HAT co-catalysts in photoredox reactions for the selective functionalization of C-H bonds. rsc.orgchemrxiv.org

| Catalyst Type | Example | Function of Adamantyl Moiety | Reference |

|---|---|---|---|

| Organometallic (Phosphine Ligand) | (1-Adamantyl)di-tert-butylphosphine (cataCXium® A) | Provides extreme steric bulk to promote reductive elimination in Pd-catalyzed cross-coupling. | researchgate.net |

| Organocatalyst | Adamantyl-based thiourea catalysts | Acts as a rigid, bulky scaffold to control the stereochemical environment of the active site. | researchgate.net |